N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the propanoyl group: The tetrahydroisoquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the trifluoromethylphenyl group: This step involves a nucleophilic substitution reaction where the trifluoromethylphenyl group is introduced using a suitable electrophile.
Formation of the methanesulfonamide moiety: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s trifluoromethyl group and methanesulfonamide moiety play crucial roles in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit diverse biological activities.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and bioactivity.
Uniqueness
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its combination of structural features, including the tetrahydroisoquinoline core, trifluoromethyl group, and methanesulfonamide moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-19(26)25-10-9-15-5-8-18(11-16(15)12-25)24-29(27,28)13-14-3-6-17(7-4-14)20(21,22)23/h3-8,11,24H,2,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYVPYRDOFFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.